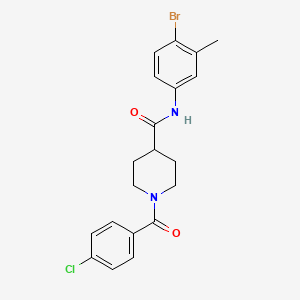![molecular formula C17H12O6 B11155895 1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B11155895.png)
1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate is a synthetic organic compound belonging to the class of chromen-3-yl acetates This compound is characterized by its unique structure, which includes an acetyloxy group and a chromen-3-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate typically involves the acetylation of 6-oxo-6H-benzo[c]chromen-3-yl acetate. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromen-3-yl acetates.
Scientific Research Applications
1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular signaling pathways, leading to various biological effects such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
- 6-oxo-6H-benzo[c]chromen-3-yl acetate
- 1-(acetyloxy)-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl acetate
- 3-acetoacetyl-2H-chromen-2-one
Uniqueness: 1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate is unique due to its specific acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12O6 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(1-acetyloxy-6-oxobenzo[c]chromen-3-yl) acetate |
InChI |
InChI=1S/C17H12O6/c1-9(18)21-11-7-14(22-10(2)19)16-12-5-3-4-6-13(12)17(20)23-15(16)8-11/h3-8H,1-2H3 |
InChI Key |
HYWLETNAKIDVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11155821.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-methionine](/img/structure/B11155829.png)
![N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B11155835.png)
![(1R)-3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione](/img/structure/B11155839.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11155840.png)

![3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11155853.png)
![ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155855.png)
![1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)butan-1-one](/img/structure/B11155856.png)
![3-[(2,4-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11155862.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11155870.png)
![N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide](/img/structure/B11155880.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide](/img/structure/B11155883.png)
![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11155888.png)
